1-Stearoyl-rac-glycerol-13C3,d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

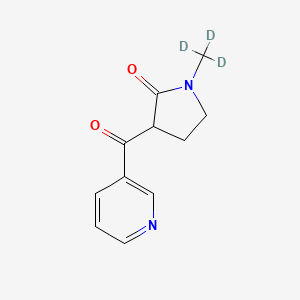

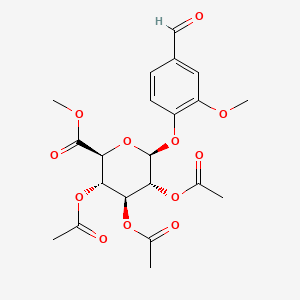

1-Stearoyl-rac-glycerol-13C3,d5, also known as Octadecanoic Acid 2,3-Dihydroxypropyl Ester-d5, is a deuterated version of 1-Stearoyl-rac-glycerol . It is used in proteomics research . The molecular formula is C21H27D5O4 and the molecular weight is 363.59 .

Molecular Structure Analysis

The molecular structure of 1-Stearoyl-rac-glycerol-13C3,d5 is represented by the formula C21H27D5O4 . This indicates that it contains 21 carbon atoms, 27 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), and 4 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Stearoyl-rac-glycerol-13C3,d5 are not fully detailed in the search results. It is known to be a neat (pure) compound . The molecular weight is 363.59 .Applications De Recherche Scientifique

Synthesis and Characterization of Lysophosphoglycerides : The synthesis of various lysophosphoglycerides, including compounds similar to 1-Stearoyl-rac-glycerol, has been extensively studied. These compounds are used in biochemical studies to understand lipid metabolism and membrane biology (Slotboom, Haas, & Deenen, 1967).

Polymer Synthesis and Application : Polymers derived from glycerol carbonates, including those with stearoyl groups, have been synthesized and characterized. These polymers find applications in various fields, including as solid polymer electrolytes and in materials science (Konieczynska, Lin, Zhang, & Grinstaff, 2015).

Phase Behavior and Structural Studies : Research has been conducted on the phase behavior and structural properties of monolayers formed by glycerol esters, including those similar to 1-Stearoyl-rac-glycerol. These studies are significant in understanding the physical chemistry of lipid layers and their applications in biochemistry and materials science (Vollhardt, Weidemann, & Lang, 2004).

Lipid Metabolism and Enzymatic Synthesis : Enzymatic synthesis and the study of lipid metabolism involving compounds like 1-Stearoyl-rac-glycerol are crucial in understanding biochemical pathways and developing pharmaceutical and nutritional products (Baba, Yoneda, Tahara, Iwasa, Kaneko, & Matsuo, 1990).

Characterization of Triacylglycerols : Studies involving the synthesis and characterization of triacylglycerols, including those with stearoyl residues, contribute significantly to the field of lipid chemistry and its applications in food science, nutrition, and pharmacology (Whaley, Daub, Walker, & Williams, 1981).

Applications in Skin Care and Cosmetics : Glycerol derivatives, including stearoyl glycerol, have been studied for their potential applications in skin care and cosmetics. Research has focused on their properties, such as hydration and emulsification, which are relevant to these industries (Roosdiana, Mahdi, Sutrisno, & Rahma, 2020).

Orientations Futures

Mécanisme D'action

Target of Action

1-Stearoyl-rac-glycerol-13C3,d5 is primarily used in the development of drug delivery vehicles such as nanoparticles and microemulsions . It has been used in the composition of transdermal delivery carriers for doxorubicin in rats, leading to the accumulation of doxorubicin in lymph nodes, spleen, and heart .

Mode of Action

The compound interacts with its targets by being incorporated into the structure of drug delivery vehicles. This allows for the controlled release of drugs, enhancing their therapeutic efficacy .

Biochemical Pathways

It is known to play a role in the metabolism, absorption, and transport of fatty acids .

Pharmacokinetics

As a component of drug delivery systems, it can influence the absorption, distribution, metabolism, and excretion of the drugs it carries .

Result of Action

The use of 1-Stearoyl-rac-glycerol-13C3,d5 in drug delivery systems can enhance the bioavailability and efficacy of drugs. For example, it has been used to increase the accumulation of doxorubicin in certain tissues .

Action Environment

The action, efficacy, and stability of 1-Stearoyl-rac-glycerol-13C3,d5 can be influenced by various environmental factors. For instance, the effectiveness of drug delivery systems incorporating this compound can be affected by factors such as pH, temperature, and the presence of other substances .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 1-Stearoyl-rac-glycerol-13C3,d5 can be achieved through a multi-step process involving the protection of functional groups, selective deprotection, and coupling reactions.", "Starting Materials": [ "1,3-propanediol", "Stearic acid", "Triethylamine", "Chloroform", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "13C3-labeled glycerol", "D5-labeled stearic acid" ], "Reaction": [ "Protection of the hydroxyl groups of 1,3-propanediol using a suitable protecting agent such as acetonide", "Esterification of stearic acid with the protected 1,3-propanediol using a coupling agent such as DCC", "Deprotection of the acetonide group using acid hydrolysis", "Selective esterification of the hydroxyl group at the sn-2 position of the glycerol molecule with the deprotected stearoyl moiety using a coupling agent such as DCC", "Hydrolysis of the remaining acetonide group using acid hydrolysis", "Purification of the product using chromatography", "Introduction of 13C3 and d5 isotopic labels through appropriate labeling reagents such as 13C3-labeled glycerol and D5-labeled stearic acid" ] } | |

Numéro CAS |

1330171-24-8 |

Nom du produit |

1-Stearoyl-rac-glycerol-13C3,d5 |

Formule moléculaire |

C21H42O4 |

Poids moléculaire |

366.571 |

Nom IUPAC |

[(2R)-1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl] octadecanoate |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/t20-/m1/s1/i18+1D2,19+1D2,20+1D |

Clé InChI |

VBICKXHEKHSIBG-NZWLKZTNSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O |

Synonymes |

Octadecanoic Acid 2,3-Dihydroxypropyl-13C3,d5 Ester; 1-Monostearin-13C3,d5; (+/-)-2,3-Dihydroxypropyl-13C3,d5 Octadecanoate; 1-Glyceryl-13C3,d5 Stearate; 1-Monooctadecanoylglycerol-13C3,d5; Aldo 33-13C3,d5; Aldo MSD-13C3,d5; NSC 3875-13C3,d5; Sandin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)